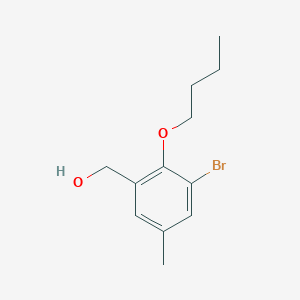

(3-Bromo-2-butoxy-5-methylphenyl)methanol

Description

Structural Significance and Synthetic Challenges in Complex Aryl Ether-Alcohol Systems

The presence of both an aryl ether and a benzylic alcohol within the same molecule places (3-Bromo-2-butoxy-5-methylphenyl)methanol into a class of compounds with significant synthetic challenges. Aryl ethers are prevalent motifs in natural products, pharmaceuticals, and advanced materials. sioc-journal.cn Their synthesis, however, is not always straightforward. Traditional methods like the Williamson ether synthesis can be limited, especially with sterically hindered substrates. rsc.org Modern approaches often rely on transition-metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig or Chan-Lam-Evans couplings, which themselves can be sensitive to the electronic nature and steric hindrance of the coupling partners. nih.govorganic-chemistry.org

The synthesis of complex aryl ether-alcohol systems requires careful strategic planning to manage functional group compatibility. The benzylic alcohol moiety is susceptible to oxidation, while the aryl bromide is a handle for various cross-coupling reactions. Achieving selective transformations without unintended side reactions is a primary challenge. For instance, developing methods for C-O bond formation that tolerate sensitive functionalities like aldehydes or other alcohols is an active area of research. nih.govrsc.org

Interactive Table: Synthetic Challenges in Aryl Ether-Alcohol Synthesis

| Challenge | Description | Common Approaches |

|---|---|---|

| Chemoselectivity | Selectively reacting one functional group (e.g., aryl bromide) while preserving another (e.g., benzylic alcohol). | Use of mild, selective catalysts; protecting group strategies. |

| Steric Hindrance | The bulky butoxy group adjacent to the reaction center can impede synthetic transformations. | Employment of specialized ligands in catalysis; use of more reactive reagents. organic-chemistry.org |

| C-O Bond Formation | Difficulty in forming the aryl ether bond, especially with complex alcohols. | Transition-metal-catalyzed cross-coupling (e.g., Ullmann, Buchwald-Hartwig); SNAr reactions; PhenoFluor-based methods. nih.govorganic-chemistry.orgrsc.org |

| Reaction Conditions | Harsh conditions required for some coupling reactions can lead to decomposition or side reactions of the alcohol. | Development of reactions that proceed under mild conditions (e.g., lower temperatures, base-free systems). organic-chemistry.org |

Overview of Research Paradigms in Benzylic Alcohol and Substituted Phenyl Ring Chemistry

Benzylic alcohols are fundamental intermediates in organic synthesis. Their preparation is a well-explored area, with methods ranging from the reduction of corresponding benzoic acids or benzaldehydes to the direct, selective oxidation of benzylic C-H bonds. chemicalbook.comnih.govacs.org The latter represents a more atom-economical approach and is a significant focus of contemporary research. nih.gov The reactivity of the benzylic alcohol itself is diverse; it can be oxidized to an aldehyde or carboxylic acid, converted to a benzyl (B1604629) halide for nucleophilic substitution, or used in etherification reactions. organic-chemistry.orgacgpubs.org

The chemistry of substituted phenyl rings is governed by the electronic and steric nature of the substituents. wikipedia.org These groups direct the regioselectivity of further electrophilic aromatic substitutions and influence the acidity and reactivity of other groups on the ring. The Hammett equation is often used to quantify these electronic effects, correlating reaction rates and equilibrium constants with substituent parameters. science.govnih.gov In this compound, the interplay between the electron-withdrawing bromine atom and the electron-donating butoxy and methyl groups creates a complex electronic environment that influences the reactivity of both the ring and the benzylic alcohol.

Rationale for Investigating this compound from an Academic Research Standpoint

From an academic research perspective, this compound is an intriguing target for several reasons. Its polysubstituted nature makes it a valuable scaffold for building more complex molecules. The specific combination of functional groups offers multiple, orthogonal handles for synthetic diversification.

Aryl Bromide as a Synthetic Handle: The bromine atom is a key functional group for transition-metal-catalyzed cross-coupling reactions. It can be readily converted into new carbon-carbon (e.g., Suzuki, Sonogashira, Heck couplings) or carbon-heteroatom bonds, allowing for the introduction of a wide array of substituents.

Benzylic Alcohol Functionality: The hydroxymethyl group is a versatile functional group. It can be a precursor for aldehydes, carboxylic acids, or ethers. It can also participate in condensation reactions or be used as a directing group in certain transformations. organic-chemistry.orgacgpubs.org

Steric and Electronic Tuning: The butoxy and methyl groups provide steric bulk and electronic influence. The ortho-butoxy group, in particular, can exert significant steric and electronic control over reactions at the adjacent benzylic alcohol and bromo positions, potentially leading to unique selectivity.

Building Block for Complex Targets: Molecules with such dense functionalization are often valuable as intermediates in the synthesis of biologically active compounds or functional materials. The specific substitution pattern could be a key feature in a larger target molecule designed to interact with a biological receptor or to have specific material properties.

The investigation into the synthesis and reactivity of this compound can therefore contribute to the development of new synthetic methodologies and provide access to novel chemical structures for various applications.

Table of Chemical Properties

| Property | Value |

|---|---|

| CAS Number | 2432849-15-3 bldpharm.com |

| Molecular Formula | C12H17BrO2 aobchem.com.cn |

| Molecular Weight | 273.17 g/mol aobchem.com.cn |

Structure

3D Structure

Properties

IUPAC Name |

(3-bromo-2-butoxy-5-methylphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17BrO2/c1-3-4-5-15-12-10(8-14)6-9(2)7-11(12)13/h6-7,14H,3-5,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISPIBWHKHPVADC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=C(C=C1Br)C)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis of 3 Bromo 2 Butoxy 5 Methylphenyl Methanol

Retrosynthetic Analysis and Proposed Disconnection Strategies

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. wikipedia.org It involves deconstructing a target molecule into simpler, readily available starting materials through a series of imaginary bond-breaking steps known as disconnections. youtube.com This process helps to identify potential synthetic pathways and highlight key challenges, such as functional group compatibility and regiochemical control. wikipedia.orgyoutube.com

For the target molecule, (3-Bromo-2-butoxy-5-methylphenyl)methanol, several disconnection strategies can be proposed. A primary disconnection involves the carbon-carbon bond between the aromatic ring and the hydroxymethyl group. This is a common strategy for substituted phenylmethanols. youtube.com This leads back to a substituted bromobenzaldehyde or a related precursor. Subsequent disconnections can then target the aryl-bromine bond and the aryl-oxygen bond of the butoxy ether.

A logical retrosynthetic pathway is outlined below:

Functional Group Interconversion (FGI): The final benzylic alcohol can be obtained by the reduction of the corresponding benzaldehyde (B42025). This is a reliable and high-yielding transformation. imperial.ac.uk

Carbon-Carbon Bond Formation: The benzaldehyde can be formed by introducing a formyl group (-CHO) onto a suitably substituted benzene (B151609) ring.

Aryl Bromination: The bromine atom can be installed via electrophilic aromatic substitution on a precursor molecule. The regioselectivity of this step is critical.

Etherification: The butoxy group can be formed through a Williamson ether synthesis on a phenolic precursor.

This analysis suggests a forward synthesis beginning with a simple, commercially available starting material like 4-methylphenol.

Carbon-Carbon Bond Formation Methodologies for Substituted Phenylmethanols

The formation of the carbon-carbon bond that constitutes the phenylmethanol moiety is a cornerstone of the synthesis. organic-chemistry.org Methodologies can be broadly categorized into two approaches: building the carbon framework first and then adjusting the oxidation state, or forming the C-C bond directly with the required functionality.

Addition of Organometallic Reagents: A more direct C-C bond formation involves the reaction of an organometallic species with a one-carbon electrophile. organic-chemistry.org For instance, an aryl Grignard or aryllithium reagent, prepared from the corresponding aryl bromide, can react with formaldehyde (B43269) to directly yield the benzylic alcohol. organic-chemistry.org While direct, this approach can be complicated by the presence of other functional groups and the stability of the organometallic intermediate.

Catalytic Couplings: Modern methods, such as Suzuki-Miyaura cross-coupling, can be employed. The reaction of an aryl halide with potassium acetoxymethyltrifluoroborate, for example, can generate the benzylic alcohol in good yields. organic-chemistry.org

| Method | Description | Advantages | Challenges |

| Aldehyde Reduction | Two-step process: formylation of the aryl ring followed by reduction of the aldehyde to an alcohol. | High yields, excellent functional group tolerance, mild conditions for reduction. | Requires an additional synthetic step (formylation). |

| Grignard/Organolithium Addition | Reaction of an arylmagnesium or aryllithium reagent with formaldehyde. organic-chemistry.org | Direct C-C bond formation in a single step. | Sensitive to other functional groups; requires anhydrous conditions. |

| Suzuki-Miyaura Coupling | Palladium-catalyzed coupling of an aryl halide with an organoboron reagent containing the hydroxymethyl precursor. organic-chemistry.org | Good functional group tolerance. | Requires specialized boron reagents and a catalyst system. |

Functional Group Interconversion and Protection Strategies

Functional group interconversions (FGIs) are essential transformations that modify one functional group into another, such as the reduction of an aldehyde to an alcohol. ub.edufiveable.me In a multistep synthesis, protecting groups are often necessary to temporarily mask a reactive functional group, preventing it from interfering with reactions elsewhere in the molecule. wikipedia.org

Functional Group Interconversions (FGI): The key FGI in the proposed synthesis of this compound is the reduction of the intermediate aldehyde to the final benzylic alcohol. This conversion must be chemoselective, meaning it should reduce the aldehyde without affecting the aryl bromide or ether functionalities.

Protecting Group Strategies: In the context of the target molecule, the phenolic hydroxyl group requires protection. An unprotected phenol (B47542) would interfere with several key reactions, including organometallic formations and electrophilic bromination (as it would strongly activate the ring in an often uncontrolled manner).

Etherification of Phenol: The butoxy group in the target molecule can be considered a permanent protecting group for the phenol. It is typically installed early in the synthesis via a Williamson ether synthesis, where the phenoxide anion reacts with a butyl halide. organic-chemistry.org This ether linkage is stable to a wide range of reaction conditions used in subsequent steps.

Alcohol Protection: While the final product is a benzylic alcohol, in some synthetic routes, it might be formed early and require temporary protection. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., TBDMS, TIPS), which are easily installed and can be selectively removed using fluoride (B91410) ions or acid. uwindsor.calibretexts.orgjove.com Benzyl (B1604629) ethers (Bn) are another option, removable by hydrogenolysis. libretexts.org However, the most efficient synthesis would form the alcohol in the final step, obviating the need for its protection. pnas.org

| Group to Protect | Protecting Group | Introduction Method | Removal Condition | Orthogonality |

| Phenolic -OH | Butyl ether (permanent) | Williamson Ether Synthesis (e.g., NaH, Butyl Bromide). organic-chemistry.org | Not typically removed. | Stable to most conditions except strong acid/Lewis acids. |

| Benzylic -OH | tert-Butyldimethylsilyl (TBDMS) | TBDMS-Cl, imidazole. uwindsor.ca | Fluoride source (e.g., TBAF) or acid. uwindsor.calibretexts.org | Removable in the presence of ethers and aryl halides. wikipedia.org |

| Benzylic -OH | Benzyl ether (Bn) | NaH, Benzyl Bromide. libretexts.org | Catalytic Hydrogenolysis (H₂, Pd/C). libretexts.org | Removable in the presence of silyl ethers; may affect other reducible groups. |

Development and Optimization of Novel Synthetic Routes

Chemo-, Regio-, and Stereoselective Synthetic Approaches for Aryl Bromination and Benzylic Alcohol Formation

Achieving the correct substitution pattern on the aromatic ring is the most significant challenge in this synthesis. This requires a deep understanding of directing group effects in electrophilic aromatic substitution.

Regioselective Aryl Bromination: The target molecule has a 1,2,3,5-substitution pattern. The bromine atom is positioned ortho to the butoxy group and meta to the methyl group. The butoxy group is a powerful ortho-, para-directing and activating group, while the methyl group is a less powerful ortho-, para-director.

A plausible strategy starts with 4-methylphenol.

Etherification: The phenolic -OH is first converted to a butoxy ether. This protects the phenol and maintains its strong ortho-directing nature.

Bromination: Electrophilic bromination of the resulting 1-butoxy-4-methylbenzene would be strongly directed by the butoxy group to the positions ortho to it. Since one ortho position is sterically hindered by the adjacent methyl group, bromination is expected to occur predominantly at the other ortho position, yielding the desired 3-bromo-2-butoxy-5-methyl arrangement. Reagents like N-Bromosuccinimide (NBS) or Br₂ with a mild Lewis acid catalyst can be used. gla.ac.ukncert.nic.in

Chemoselective Benzylic Alcohol Formation: The formation of the benzylic alcohol is planned as the final step to avoid protecting group manipulations.

Formylation: The precursor, 1-bromo-2-butoxy-4-methylbenzene, can be formylated at the position ortho to the butoxy group using methods like the Vilsmeier-Haack reaction (POCl₃, DMF) or Rieche formylation (using dichloromethyl methyl ether and a Lewis acid). The strong activating effect of the butoxy group directs the electrophile to the desired position.

Reduction: The resulting 3-bromo-2-butoxy-5-methylbenzaldehyde (B6292838) is then reduced to the target alcohol. This transformation requires a chemoselective reducing agent that will reduce the aldehyde without affecting the aryl bromide. Sodium borohydride (B1222165) (NaBH₄) is an ideal reagent for this purpose, as it is mild and does not typically reduce aryl halides. imperial.ac.uk

An alternative "novel" approach could involve the direct C-H oxidation of a precursor like 1-bromo-2-butoxy-4,5-dimethylbenzene. However, selective oxidation of one methyl group to a benzylic alcohol in the presence of another, and without over-oxidation to the aldehyde or carboxylic acid, is exceptionally challenging. acs.orgresearchgate.net

Exploration of Catalyst Systems for Key Transformations

Catalysis is central to modern organic synthesis, offering pathways to higher efficiency, selectivity, and sustainability. numberanalytics.com

Catalysis in Aryl Bromination: While bromination of highly activated rings can sometimes proceed without a catalyst, Lewis acids are often employed to enhance the electrophilicity of bromine. ncert.nic.in

Lewis Acids: Traditional catalysts like FeBr₃ or AlCl₃ are effective but can sometimes lead to side reactions or isomerization. google.com

Zeolites: Using solid acid catalysts like zeolites can offer advantages in terms of easier workup and potential for higher selectivity.

Palladium Catalysis: Modern methods for C-H activation using palladium catalysts can provide high regioselectivity in halogenation, although this may be more complex than necessary for this specific activated substrate. capes.gov.br

Catalysis in Benzylic Alcohol Formation:

Reduction Catalysts: If the reduction of the aldehyde is performed via catalytic hydrogenation, a catalyst such as palladium on carbon (Pd/C) could be used. nih.gov However, care must be taken to prevent de-bromination of the aryl bromide, which can occur under harsh hydrogenation conditions.

C-H Oxidation Catalysts: For the hypothetical direct C-H oxidation route, various transition metal catalysts have been explored. Copper and iron-based systems have shown promise for mediating the selective oxidation of benzylic C-H bonds, though controlling the reaction to stop at the alcohol stage remains a significant hurdle. acs.orgorganic-chemistry.org

| Transformation | Catalyst System | Conditions | Selectivity/Notes |

| Aryl Bromination | FeBr₃ (catalytic) | Br₂ in an inert solvent | Standard Friedel-Crafts conditions. Regioselectivity is dictated by directing groups. google.com |

| Aryl Bromination | Zinc Halide on Silica | Elemental bromine, room temp | Reported to give high selectivity with reduced catalyst loading. google.com |

| Aldehyde Reduction | Pd/C | H₂ gas, room temperature | Catalytic hydrogenation. Risk of hydrodebromination (removal of Br). nih.gov |

| Benzylic C-H Oxidation | Bis(methanesulfonyl) peroxide | Copper(I) acetate (B1210297) initiator | Reported method for selective C-H monooxygenation to the alcohol. acs.orgresearchgate.net |

Sustainable Chemistry Principles in the Synthesis of this compound

The 12 Principles of Green Chemistry provide a framework for this approach: mdpi.comjddhs.com

Waste Prevention: It is better to prevent waste than to treat it. instituteofsustainabilitystudies.com Designing a synthesis with high yields and selectivity, like the proposed route, minimizes the formation of byproducts.

Atom Economy: Synthetic methods should maximize the incorporation of all materials used in the process into the final product. ispe.org The reduction of an aldehyde with NaBH₄ has excellent atom economy. In contrast, reactions requiring protecting groups that are removed later have poor atom economy. pnas.org

Less Hazardous Chemical Syntheses: Methods should use and generate substances with little or no toxicity. instituteofsustainabilitystudies.com Replacing toxic solvents like benzene or chlorinated hydrocarbons with safer alternatives like ethanol (B145695), water, or 2-MeTHF is a key consideration. jddhs.com

Designing Safer Chemicals: The final product should be designed to be effective while minimizing its toxicity. This principle relates more to the product's application than its synthesis.

Safer Solvents and Auxiliaries: The use of auxiliary substances like solvents should be made unnecessary or innocuous. jddhs.com Exploring solvent-free reaction conditions or using recyclable, benign solvents is a primary goal. jddhs.com

Design for Energy Efficiency: Energy requirements should be minimized. instituteofsustainabilitystudies.com Performing reactions at ambient temperature and pressure, as is possible for the etherification and reduction steps, is highly desirable.

Use of Renewable Feedstocks: Starting materials should be renewable whenever possible. Using a precursor derived from biomass would align with this principle.

Reduce Derivatives: Unnecessary derivatization (like the use of protecting groups) should be avoided because it requires additional reagents and generates waste. pnas.org The proposed synthesis is designed to minimize this by forming the sensitive alcohol group in the final step.

Catalysis: Catalytic reagents are superior to stoichiometric reagents. numberanalytics.comnumberanalytics.com Using a catalytic amount of a Lewis acid for bromination or a hydrogenation catalyst for reduction aligns with this principle. numberanalytics.com

Design for Degradation: Chemical products should be designed so that at the end of their function they break down into innocuous degradation products.

Real-time Analysis for Pollution Prevention: Analytical methodologies need to be further developed to allow for real-time monitoring and control prior to the formation of hazardous substances.

Inherently Safer Chemistry for Accident Prevention: Substances and the form of a substance used in a chemical process should be chosen to minimize the potential for chemical accidents. numberanalytics.com For example, using a solid brominating agent like NBS can be safer to handle than liquid bromine.

A life cycle assessment (LCA) can be used to quantitatively evaluate the environmental impact of different synthetic routes, considering factors beyond just yield, such as energy consumption and the impact of all reagents and solvents. chemrxiv.org

Atom Economy and Reaction Efficiency Considerations

In the proposed synthesis of this compound, several key reactions would be employed, each with its own atom economy considerations.

Williamson Ether Synthesis: The formation of the butoxy ether on the phenolic precursor is likely to be achieved via the Williamson ether synthesis. wikipedia.orgmasterorganicchemistry.comkhanacademy.orglibretexts.org This S\N2 reaction involves an alkoxide and an alkyl halide. For instance, the reaction of sodium 3-bromo-5-methylphenoxide with 1-bromobutane (B133212) would yield the desired ether.

Reaction: C₆H₄(Br)(CH₃)ONa + CH₃(CH₂)₃Br → C₆H₄(Br)(CH₃)O(CH₂)₃CH₃ + NaBr

The atom economy for this step is inherently less than 100% due to the formation of a stoichiometric byproduct, sodium bromide. Maximizing atom economy would involve choosing reactants where the leaving group has the lowest possible molecular weight.

Formylation: The introduction of a formyl group onto the aromatic ring is a critical step. Common formylation methods, such as the Vilsmeier-Haack or Duff reaction, often have poor atom economy due to the use of stoichiometric reagents. A greener alternative could be the direct carbonylation of an aryl halide, although this often requires specialized catalysts and conditions.

Catalytic hydrogenation using H₂ gas over a metal catalyst (e.g., Pd, Pt, Ni) offers excellent atom economy, as the only theoretical byproduct is water (if any).

Hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are also effective but have lower atom economy due to the generation of inorganic salts as byproducts. chemicalbook.comyoutube.com

| Reaction Step | Potential Reagents | Key Byproducts | Atom Economy Consideration |

| Etherification | 1-Bromobutane, Sodium Hydride | Sodium Bromide, Hydrogen Gas | Lower due to salt formation. |

| Formylation | N,N-Dimethylformamide, POCl₃ | Amine salts, phosphates | Poor due to stoichiometric reagents. |

| Reduction | Sodium Borohydride | Borate salts | Moderate, with inorganic waste. |

| Reduction | H₂/Catalyst | None (theoretically) | Excellent, approaching 100%. |

Solvent Selection and Waste Minimization Strategies

The choice of solvents is a critical factor in the environmental impact of a synthetic process, as they often constitute the largest mass component of a reaction mixture and contribute significantly to waste generation. khanacademy.org The ideal solvent should be non-toxic, non-flammable, readily available from renewable sources, and easily recyclable.

In the context of synthesizing this compound, each step of the proposed pathway would require careful solvent selection:

Williamson Ether Synthesis: This reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetonitrile (B52724). However, these solvents have associated toxicity and disposal challenges. Greener alternatives could include cyclopentyl methyl ether (CPME), which has a better environmental profile, or even solvent-free conditions if the reactants' melting points allow. The use of phase-transfer catalysts can also enable the use of more benign solvent systems, including water.

Formylation: Traditional formylation reactions often use chlorinated solvents like dichloromethane (B109758) (DCM) or chloroform, which are environmentally persistent and toxic. Exploring greener solvent alternatives is crucial.

Reduction: The reduction of the aldehyde can often be performed in protic solvents like ethanol or isopropanol, which are considered greener choices. Water can also be a suitable solvent for reductions using sodium borohydride.

Waste Minimization is an overarching goal that encompasses several strategies. In addition to judicious solvent selection, waste can be minimized by:

Catalytic Reagents: Employing catalytic rather than stoichiometric reagents wherever possible significantly reduces waste. For instance, using a catalytic amount of a phase-transfer catalyst in the etherification step is preferable to using a large excess of a base. Similarly, catalytic hydrogenation for the reduction step is superior to using stoichiometric metal hydrides.

Process Optimization: Optimizing reaction conditions to maximize yield and selectivity minimizes the formation of byproducts and impurities, which would otherwise contribute to the waste stream during purification.

Recycling and Reuse: Designing the process to allow for the recycling of solvents and catalysts can dramatically reduce waste. For example, after a distillation step to isolate the product, the solvent can be recovered and reused in subsequent batches.

Waste Treatment: For unavoidable waste streams, appropriate treatment methods should be in place. Aqueous waste containing inorganic salts from reductions could be treated to precipitate the salts for proper disposal. Organic solvent waste should be segregated and, where possible, purified for reuse or incinerated for energy recovery.

| Solvent | Boiling Point (°C) | Toxicity/Environmental Concerns | Potential Greener Alternative |

| Dichloromethane (DCM) | 39.6 | Suspected carcinogen, environmental pollutant. | 2-Methyltetrahydrofuran (2-MeTHF) |

| Dimethylformamide (DMF) | 153 | Reproductive toxin, high boiling point makes removal difficult. | Cyrene™, Dimethyl Sulfoxide (DMSO) |

| Acetonitrile | 81.6 | Toxic, volatile. | Ethanol, Water |

| Tetrahydrofuran (THF) | 66 | Can form explosive peroxides. | 2-Methyltetrahydrofuran (2-MeTHF) |

By systematically applying the principles of atom economy, reaction efficiency, careful solvent selection, and proactive waste minimization, the synthesis of this compound can be designed to be not only effective but also environmentally responsible.

Advanced Mechanistic Investigations of Reactions Involving 3 Bromo 2 Butoxy 5 Methylphenyl Methanol or Its Precursors

Elucidation of Reaction Pathways and Intermediates in Synthetic Steps

The construction of (3-Bromo-2-butoxy-5-methylphenyl)methanol necessitates several key transformations, each with distinct mechanistic pathways and transient intermediates. The primary reactions involved are typically electrophilic aromatic substitution (bromination), nucleophilic substitution (etherification), and the reduction of a carbonyl group to a primary alcohol.

The electrophilic aromatic bromination of a substituted phenol (B47542) or anisole (B1667542) precursor is a critical step. This reaction proceeds through the formation of a high-energy carbocation intermediate known as an arenium ion, or σ-complex. mdpi.commasterorganicchemistry.com In this intermediate, the aromaticity of the benzene (B151609) ring is temporarily disrupted. The electrophile (Br+) attacks the π-system of the ring, forming a new C-Br bond and leaving a positive charge delocalized across the remaining conjugated system. masterorganicchemistry.comrsc.org The formation of this σ-complex is generally the slow, rate-determining step of the reaction. masterorganicchemistry.com The subsequent rapid deprotonation from the site of substitution restores the stable aromatic ring. masterorganicchemistry.com The regiochemical outcome is dictated by the directing effects of the substituents already present on the ring; both alkoxy and alkyl groups are activating and ortho-, para-directing. nih.gov

Another key transformation is the formation of the butoxy ether, often achieved via a Williamson-type synthesis involving a phenoxide and a butyl halide. This is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. Alternatively, the reverse reaction, the cleavage of the C-O ether bond, can be studied to understand the bond's stability. Mechanistic investigations of ether cleavage, sometimes assisted by photocatalysis and silicon-based reagents, reveal pathways involving radical cation intermediates. acs.orgacs.org

Kinetic studies provide quantitative data on reaction rates and their dependence on reactant concentrations, temperature, and substituents, allowing for the deduction of reaction mechanisms. For reactions involving substituted benzyl (B1604629) alcohols and their precursors, kinetic analyses are powerful tools.

The oxidation of substituted benzyl alcohols, for instance, often shows a first-order dependence on both the oxidant and the substrate. orientjchem.orgresearchgate.net The influence of electronic effects of substituents on the aromatic ring can be quantified using the Hammett equation, which correlates reaction rates with substituent constants (σ). Electron-releasing groups (like butoxy and methyl) typically accelerate reactions where a positive charge develops in the transition state near the aromatic ring, while electron-withdrawing groups (like bromo) have the opposite effect. orientjchem.orgacs.org

Kinetic studies are also performed at various temperatures to determine thermodynamic activation parameters, such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡). asianpubs.orgorientjchem.org These parameters provide deeper insight into the structure and energetics of the transition state. A substantial primary kinetic isotope effect (kH/kD), observed when the α-C-H bond is replaced with a C-D bond, indicates that this bond is broken in the rate-determining step of the reaction, as seen in many benzyl alcohol oxidations. asianpubs.org

| Substituent | Hammett Constant (σpara) | Electronic Effect | Predicted Impact on Rate of Electrophilic Attack |

|---|---|---|---|

| -OCH2CH2CH2CH3 (Butoxy) | -0.32 | Strongly Electron-Donating (Resonance) | Accelerate |

| -CH3 (Methyl) | -0.17 | Weakly Electron-Donating (Inductive/Hyperconjugation) | Accelerate |

| -Br (Bromo) | +0.23 | Electron-Withdrawing (Inductive) | Decelerate |

Spectroscopic techniques are indispensable for monitoring reaction progress, identifying intermediates, and characterizing products. A typical experimental design for investigating the synthesis of a compound like this compound would employ a combination of methods.

UV-Visible Spectrophotometry: This technique can be used for kinetic measurements, particularly when a reactant or product has a distinct chromophore. For example, the disappearance of an oxidant like pyrazinium dichromate can be monitored at a specific wavelength (e.g., 375 nm) under pseudo-first-order conditions to determine rate constants. asianpubs.org Similarly, the formation of conjugated intermediates during Grignard reactions can lead to color changes and shifts in the UV-vis spectrum. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for structural elucidation of the final product and can also be used to detect and characterize reaction intermediates. In the case of electrophilic aromatic substitution, the formation of the arenium ion (σ-complex) has been demonstrated in some cases through low-temperature NMR studies. mdpi.com For a kinetic study, time-resolved NMR could follow the decrease in the signal of a starting material and the corresponding increase in the product signal.

Infrared (IR) Spectroscopy: IR spectroscopy is primarily used to identify functional groups. In the synthesis of this compound, it would be used to confirm the conversion of a carbonyl group (C=O stretch around 1700 cm⁻¹) to a hydroxyl group (O-H stretch around 3300 cm⁻¹) during the final reduction step. youtube.com

An experimental setup for probing reaction progress could involve a thermostatted reaction vessel from which aliquots are periodically removed, quenched, and analyzed. For faster reactions or the study of short-lived intermediates, stopped-flow techniques coupled with UV-vis or NMR spectroscopy would be employed.

Theoretical and Computational Approaches to Reaction Mechanism

Alongside experimental work, theoretical and computational methods have become essential for providing a detailed, molecular-level understanding of reaction mechanisms. Quantum chemical calculations can model structures that are difficult or impossible to observe experimentally, such as transition states.

Quantum chemical methods, particularly Density Functional Theory (DFT), are widely used to calculate the geometries and energies of reactants, intermediates, products, and, most importantly, transition states. mdpi.comdoi.org A transition state is a first-order saddle point on the potential energy surface, and its characterization is key to understanding the reaction barrier.

For the electrophilic bromination of a precursor to this compound, calculations can model the transition state leading to the σ-complex. These calculations reveal a structure where the C-Br bond is partially formed, the C-H bond at the site of attack is elongated, and the aromatic ring is distorted from planarity. rsc.orgpsu.edu The calculated structure of the cationic portion of the transition state closely resembles the well-known σ-complex intermediate. rsc.orgpsu.edu Such calculations can accurately predict the regioselectivity of the bromination by comparing the activation barriers for attack at different positions on the ring. nih.gov

| Species | Description | Relative Energy (kcal/mol) (Hypothetical) | Key Geometric Features from Calculations |

|---|---|---|---|

| Reactants | Aromatic Precursor + Br2/Lewis Acid | 0 | Planar aromatic ring |

| TS1 | Transition state for σ-complex formation | +15 to +25 | Partially formed C-Br bond, distorted ring |

| Intermediate | Arenium Ion (σ-complex) | +5 to +10 | sp3-hybridized carbon, delocalized positive charge |

| TS2 | Transition state for deprotonation | +7 to +12 | Partially broken C-H bond, reforming π-system |

| Products | Brominated Aromatic + HBr | -10 | Planar substituted aromatic ring |

Note: Energy values are hypothetical and representative for a typical electrophilic aromatic substitution reaction. masterorganicchemistry.comrsc.orgpsu.edu

By calculating the energies of all stationary points (reactants, intermediates, products, and transition states), a comprehensive reaction energy profile, or energy landscape, can be constructed. This profile maps the change in potential energy as the reaction progresses along the reaction coordinate. masterorganicchemistry.com

The reaction coordinate diagram for electrophilic aromatic substitution clearly illustrates that the process involves two main steps with two corresponding transition states. masterorganicchemistry.com The first, higher energy barrier corresponds to the rate-determining attack of the electrophile and disruption of aromaticity. masterorganicchemistry.com The second, smaller barrier corresponds to the rapid deprotonation that restores the highly stable aromatic system. masterorganicchemistry.com

Computational studies on related reactions, such as the dealkylation of aryl alkyl ethers, have been used to map out potential energy surfaces for competing pathways. For example, calculations can establish that certain pathways, like an ipso-substitution, have prohibitively high energy barriers compared to the desired reaction pathway, thus explaining the observed selectivity. acs.orgacs.org For the synthesis of this compound, such analyses would be invaluable in understanding side reactions and optimizing conditions to favor the formation of the desired isomer and product.

Sophisticated Spectroscopic and Analytical Methodologies for Structural Elucidation of 3 Bromo 2 Butoxy 5 Methylphenyl Methanol

Advanced Nuclear Magnetic Resonance Spectroscopy Techniques

Multi-dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

No published studies detailing the use of multi-dimensional NMR techniques for the structural confirmation and stereochemical assignment of (3-Bromo-2-butoxy-5-methylphenyl)methanol were identified. Such analyses would be critical in unambiguously assigning the proton and carbon signals and confirming the connectivity of the butoxy and methyl groups to the brominated aromatic ring, as well as the spatial relationships between the various substituents.

Quantitative NMR (qNMR) Method Development

There is no specific literature on the development of quantitative NMR (qNMR) methods for the purity assessment or quantification of this compound.

High-Resolution Mass Spectrometry and Fragmentation Studies

Development of Ionization and Fragmentation Protocols

Specific ionization and fragmentation protocols for the analysis of this compound by high-resolution mass spectrometry have not been reported.

Analysis of Fragmentation Pathways for Structural Confirmation

A detailed analysis of the fragmentation pathways of this compound is not available in the scientific literature.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

No specific infrared or Raman spectra for this compound, nor any associated conformational analysis, have been published.

X-ray Crystallography and Solid-State Characterization Methodologies

X-ray crystallography provides an unparalleled insight into the molecular structure, including bond lengths, bond angles, and the spatial arrangement of molecules with respect to one another in a crystal lattice. This information is critical for understanding intermolecular interactions that govern the macroscopic properties of the material.

The foundation of a successful X-ray crystallographic analysis is the cultivation of a high-quality single crystal. For an organic molecule like this compound, which is likely a solid at room temperature, several techniques can be employed to obtain crystals suitable for diffraction, typically with dimensions of 0.1-0.5 mm in each direction.

Commonly utilized methods include:

Slow Evaporation: A saturated solution of the compound is prepared in a suitable solvent. The solvent is then allowed to evaporate slowly and undisturbed over a period of days or weeks. The gradual increase in concentration encourages the orderly deposition of molecules onto a growing crystal lattice. The choice of solvent is crucial and is often determined empirically. A solvent in which the compound has moderate solubility is often ideal.

Solvent Diffusion (or Vapor Diffusion): This technique involves dissolving the compound in a "good" solvent and placing this solution in a larger, sealed container that also contains a "poor" or "anti-solvent" in which the compound is insoluble. The good solvent must be more volatile than the anti-solvent. As the good solvent slowly evaporates and its vapor diffuses into the anti-solvent, the solubility of the compound in the mixed solvent system decreases, leading to the formation of crystals.

Cooling: A saturated solution of the compound is prepared at an elevated temperature and then slowly cooled. As the temperature decreases, the solubility of the compound typically reduces, leading to supersaturation and subsequent crystallization. The rate of cooling is a critical parameter that needs to be carefully controlled to promote the growth of a single, well-ordered crystal rather than a polycrystalline powder.

The selection of an appropriate solvent or solvent system is paramount. For this compound, a range of organic solvents would be screened, such as ethanol (B145695), methanol (B129727), acetone, ethyl acetate (B1210297), toluene, and hexane, or mixtures thereof.

Once a suitable single crystal is obtained, it is mounted on a goniometer head and placed in the X-ray beam of a diffractometer. Modern diffractometers are typically equipped with a charge-coupled device (CCD) or a complementary metal-oxide-semiconductor (CMOS) detector. The crystal is cooled, usually to 100 K, using a stream of cold nitrogen gas to minimize thermal vibrations of the atoms, which results in a clearer diffraction pattern.

The data collection process involves rotating the crystal through a series of angles while it is irradiated with a monochromatic X-ray beam (commonly Cu Kα, λ = 1.5418 Å or Mo Kα, λ = 0.71073 Å). The diffracted X-rays are recorded as a series of reflections, each with a specific intensity and position.

Data Processing and Structure Solution:

The raw diffraction data is processed to correct for various experimental factors, such as background noise, Lorentz factor, and polarization effects. The positions and intensities of the reflections are integrated, and an absorption correction is applied. This processed data is then used to determine the unit cell parameters and the space group of the crystal.

The "phase problem" is then addressed to determine the phases of the diffracted waves, which, in combination with the measured intensities, allows for the calculation of an electron density map. For small molecules like this compound, direct methods are typically successful in solving the phase problem.

Structure Refinement:

The initial atomic positions derived from the electron density map are refined using a least-squares minimization process. This iterative procedure adjusts the atomic coordinates and thermal displacement parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model. The quality of the final refined structure is assessed by several factors, including the R-factor (or agreement factor), the goodness-of-fit (GooF), and the residual electron density map.

A hypothetical data table for the crystallographic data of this compound is presented below, based on typical values for similar organic compounds.

| Parameter | Hypothetical Value |

| Empirical Formula | C12H17BrO2 |

| Formula Weight | 273.17 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 98.5 |

| γ (°) | 90 |

| Volume (ų) | 1285 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm³) | 1.41 |

| Absorption Coefficient (mm⁻¹) | 3.25 |

| F(000) | 560 |

| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |

| θ range for data collection (°) | 2.5 to 28.0 |

| Reflections collected | 9500 |

| Independent reflections | 2800 [R(int) = 0.04] |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.110 |

| R indices (all data) | R1 = 0.060, wR2 = 0.125 |

| Goodness-of-fit on F² | 1.05 |

The refined crystal structure would reveal crucial details about the molecular conformation, such as the torsion angles defining the orientation of the butoxy and hydroxymethyl groups relative to the phenyl ring. Furthermore, analysis of the crystal packing would identify intermolecular interactions, such as hydrogen bonds involving the hydroxyl group and potential halogen bonding involving the bromine atom, which dictate the supramolecular architecture.

Computational Chemistry and Theoretical Studies on 3 Bromo 2 Butoxy 5 Methylphenyl Methanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine the electronic structure and related properties, offering predictive power for molecular geometry, stability, and reactivity.

Density Functional Theory (DFT) is a robust and widely used quantum mechanical modeling method to investigate the electronic structure of molecules. eurjchem.com It is particularly effective for geometry optimization, the process of finding the most stable three-dimensional arrangement of atoms, which corresponds to the minimum energy on the potential energy surface. For a molecule like (3-Bromo-2-butoxy-5-methylphenyl)methanol, with its flexible butoxy and hydroxymethyl side chains, multiple low-energy conformations are possible.

Conformational analysis using DFT involves systematically exploring the potential energy surface by rotating the rotatable bonds, such as the C-O bonds of the butoxy group and the C-C bond of the hydroxymethyl group. eurjchem.comresearchgate.net Each rotation generates a new conformation, and its energy is calculated. The results of such an analysis would reveal the global minimum energy conformer (the most stable structure) as well as other local minima (other stable, but less favorable, conformers). The relative energies of these conformers determine their population distribution at a given temperature. The substituents on the benzene (B151609) ring—bromo, butoxy, methyl, and hydroxymethyl groups—create steric and electronic effects that influence the preferred spatial arrangement of the side chains.

Below is a table of hypothetical optimized geometric parameters for the lowest energy conformer of this compound, as would be predicted by a DFT calculation at a common level of theory (e.g., B3LYP/6-311++G(d,p)).

| Parameter | Bond/Angle | Predicted Value |

| Bond Length | C(ar)-Br | 1.91 Å |

| Bond Length | C(ar)-O(butoxy) | 1.37 Å |

| Bond Length | O-C(butyl) | 1.43 Å |

| Bond Length | C(ar)-C(methanol) | 1.52 Å |

| Bond Length | C(methanol)-OH | 1.44 Å |

| Bond Angle | C(ar)-C(ar)-Br | 119.5° |

| Bond Angle | C(ar)-O-C(butyl) | 118.0° |

| Dihedral Angle | C(ar)-C(ar)-C(meth)-O | 110.2° |

Note: This interactive table contains plausible data based on DFT studies of similar substituted benzene molecules. researchgate.netresearchgate.net

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgucsb.edu The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. taylorandfrancis.comlibretexts.org The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap suggests the molecule is more reactive. eurjchem.com For this compound, the electron-donating nature of the alkoxy and methyl groups and the electron-withdrawing nature of the bromo group would influence the energy and distribution of these frontier orbitals.

Molecular Electrostatic Potential (MEP) analysis provides a visual representation of the charge distribution within a molecule. researchgate.net An MEP map plots the electrostatic potential onto the electron density surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue). youtube.com These maps are invaluable for predicting how a molecule will interact with other species, such as electrophiles and nucleophiles. walisongo.ac.idresearchgate.net In this compound, the most negative regions are expected around the oxygen atoms of the butoxy and hydroxyl groups due to their high electronegativity and lone pairs of electrons. The hydrogen atom of the hydroxyl group would exhibit a region of positive potential, making it a potential hydrogen bond donor.

| Parameter | Predicted Value (eV) | Description |

| HOMO Energy | -6.5 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. |

| LUMO Energy | -0.8 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. |

| HOMO-LUMO Gap | 5.7 | Energy difference between HOMO and LUMO; indicates chemical reactivity and stability. |

| Most Negative Potential | -45 kcal/mol | Located near the oxygen atoms; indicates nucleophilic sites. |

| Most Positive Potential | +35 kcal/mol | Located near the hydroxyl hydrogen; indicates electrophilic sites and H-bond donor capability. |

Note: This interactive table presents expected values for FMO and MEP analyses based on studies of substituted phenols and aromatic ethers. researchgate.netnih.gov

Molecular Dynamics Simulations and Conformational Landscape Exploration

While quantum chemical calculations are excellent for static, single-molecule properties, Molecular Dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their interactions with their environment. mdpi.com

MD simulations can explicitly model the effect of a solvent on the structure and dynamics of this compound. The molecule would be placed in a simulation box filled with solvent molecules (e.g., water, methanol (B129727), or a non-polar solvent), and the trajectories of all atoms are calculated over time based on a force field. These simulations would reveal how the solvent influences the conformational preferences of the flexible side chains. For instance, in a polar protic solvent like water, conformations that allow the hydroxymethyl group to form hydrogen bonds with solvent molecules would be stabilized. The simulations also provide detailed information on the structure of the solvation shell and the strength and lifetime of intermolecular interactions, such as hydrogen bonds between the solute's hydroxyl group and solvent molecules. rsc.org

By simulating the molecule's movement over nanoseconds or longer, MD can explore its conformational landscape more exhaustively than static DFT calculations. chemrxiv.org The simulation trajectory provides a time-resolved view of the rotations around the single bonds of the butoxy and hydroxymethyl groups. Analysis of this trajectory allows for the determination of the relative populations of different conformers and the energy barriers for converting between them. This dynamic picture is crucial for understanding how the molecule's shape fluctuates under physiological or chemical reaction conditions, which can be essential for its function or reactivity.

In Silico Prediction of Spectroscopic Parameters and Comparison with Experimental Methodologies

A significant application of computational chemistry is the prediction of spectroscopic properties, which can be directly compared with experimental data to validate both the computational model and the experimental structure determination. dergipark.org.tr

DFT and other quantum chemical methods can accurately predict nuclear magnetic resonance (NMR) chemical shifts. stackexchange.com By calculating the magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) in the optimized geometry of this compound, one can predict the full NMR spectrum. researchgate.net Comparing these predicted shifts with an experimental spectrum is a powerful method for confirming the structure and assigning the observed signals to specific atoms in the molecule. wisc.edu

Similarly, vibrational frequencies corresponding to infrared (IR) and Raman spectra can be computed. longdom.org These calculations identify the normal modes of vibration and their corresponding frequencies and intensities. The predicted IR and Raman spectra can be compared with experimental spectra to confirm the presence of specific functional groups and to validate the computed minimum-energy structure. researchgate.net Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, which correspond to UV-visible absorption spectra, providing insight into the molecule's chromophores. nih.gov

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity (Predicted) |

| ¹H (Aromatic C4-H) | 7.35 | s |

| ¹H (Aromatic C6-H) | 7.10 | s |

| ¹H (CH₂-OH) | 4.65 | s |

| ¹H (OH) | 2.50 | s (broad) |

| ¹H (O-CH₂) | 3.95 | t |

| ¹³C (C-Br) | 115.0 | s |

| ¹³C (C-OBu) | 155.0 | s |

| ¹³C (C-CH₃) | 138.0 | s |

| ¹³C (C-CH₂OH) | 135.0 | s |

| ¹³C (CH₂-OH) | 64.5 | t |

Note: This interactive table shows plausible ¹H and ¹³C NMR chemical shifts predicted for the target molecule in a standard solvent like CDCl₃, based on typical values for substituted aromatic compounds. researchgate.netlibretexts.org Actual values and multiplicities depend on the specific conformer and solvent conditions.

Derivatization Chemistry and Functional Group Interconversions of 3 Bromo 2 Butoxy 5 Methylphenyl Methanol

Strategic Functionalization of the Benzylic Alcohol Moiety

The benzylic alcohol group is a primary site for synthetic modification, allowing for changes in oxidation state and the introduction of various ester and ether functionalities.

Oxidation and Reduction Chemistry

The benzylic alcohol of (3-Bromo-2-butoxy-5-methylphenyl)methanol can be readily oxidized to the corresponding aldehyde or carboxylic acid. The choice of oxidant and reaction conditions determines the final product. Mild oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC), are typically employed for the selective conversion to the aldehyde, 3-Bromo-2-butoxy-5-methylbenzaldehyde (B6292838), while preventing over-oxidation to the carboxylic acid. saskoer.ca Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or chromic acid (prepared from CrO₃ and H₂SO₄), will facilitate the oxidation to 3-Bromo-2-butoxy-5-methylbenzoic acid. libretexts.org

Conversely, while this compound is already a reduced form of the corresponding aldehyde or carboxylic acid, the concept of reduction can be applied to derivatives. For instance, if the alcohol is first oxidized to the aldehyde, it can be subsequently reduced back to the alcohol using a variety of reducing agents, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). youtube.com This two-step process can be useful in purification schemes or for the introduction of isotopic labels.

Table 1: Hypothetical Oxidation and Reduction Reactions

| Starting Material | Reagents and Conditions | Expected Product |

|---|---|---|

| This compound | Pyridinium chlorochromate (PCC), CH₂Cl₂ | 3-Bromo-2-butoxy-5-methylbenzaldehyde |

| This compound | KMnO₄, H₂O, heat | 3-Bromo-2-butoxy-5-methylbenzoic acid |

Esterification and Etherification Methodologies

The hydroxyl group of the benzylic alcohol is amenable to esterification and etherification, providing access to a wide range of derivatives with modified steric and electronic properties.

Esterification: The formation of esters from this compound can be achieved through reaction with carboxylic acids, acid chlorides, or acid anhydrides. Acid-catalyzed esterification with a carboxylic acid, often in the presence of a strong acid like sulfuric acid, is a common method. chemicalforums.com However, for a sterically hindered alcohol such as this, the use of more reactive acylating agents like acid chlorides or anhydrides in the presence of a base (e.g., pyridine (B92270) or triethylamine) is often more efficient. organic-chemistry.orgresearchgate.netorganic-chemistry.org

Etherification: The synthesis of ethers from the subject compound can be accomplished through various methods. The Williamson ether synthesis, involving deprotonation of the alcohol with a strong base (e.g., sodium hydride) followed by reaction with an alkyl halide, is a classic approach. organic-chemistry.org Alternatively, acid-catalyzed etherification with another alcohol can lead to symmetrical or unsymmetrical ethers, though this can be less selective. researchgate.netnih.gov For the synthesis of benzylic ethers, specific methods using catalysts like iron(III) chloride have been developed for both homo- and cross-etherification of benzyl (B1604629) alcohols. nih.gov

Table 2: Predicted Esterification and Etherification Reactions

| Starting Material | Reagents and Conditions | Expected Product Class |

|---|---|---|

| This compound | Acetic anhydride (B1165640), pyridine | Benzyl ester |

| This compound | Benzoyl chloride, triethylamine | Benzyl ester |

| This compound | Sodium hydride, then methyl iodide | Benzyl ether |

Reactions Involving the Aryl Bromide and Butoxy Substituents

The aryl bromide functionality is a key reactive site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions. The butoxy group is generally stable but can be cleaved under harsh conditions.

Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The presence of the aryl bromide allows for participation in a variety of palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govscielo.brnih.govrsc.org This methodology would allow for the introduction of a wide range of aryl, heteroaryl, or alkyl groups at the 3-position of the benzene (B151609) ring. princeton.edu

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a new carbon-carbon bond, resulting in a substituted alkene. wikipedia.orgbeilstein-journals.orgorganic-chemistry.orgnih.govyoutube.com This would introduce a vinyl group at the 3-position.

Sonogashira Coupling: This reaction facilitates the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. wikipedia.orgorganic-chemistry.orglibretexts.orgresearchgate.net This would install an alkynyl substituent at the 3-position.

Table 3: Potential Cross-Coupling Reactions

| Reaction Type | Coupling Partner Example | Catalyst System Example | Expected Product Structure |

|---|---|---|---|

| Suzuki | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | (2-Butoxy-5-methyl-[1,1'-biphenyl]-3-yl)methanol |

| Heck | Styrene | Pd(OAc)₂, PPh₃, Et₃N | (2-Butoxy-5-methyl-3-styrylphenyl)methanol |

Nucleophilic Aromatic Substitution Strategies

Nucleophilic aromatic substitution (SNA) of the aryl bromide is generally challenging due to the electron-rich nature of the benzene ring. However, under specific conditions, such as the use of very strong nucleophiles or the presence of activating groups, substitution can occur. youtube.com In the case of this compound, the presence of the butoxy and methyl groups, which are electron-donating, further deactivates the ring towards traditional SNAr mechanisms. nih.gov Therefore, alternative strategies like the benzyne (B1209423) mechanism, which involves elimination-addition and can be induced by strong bases like sodium amide, could potentially lead to substitution, often with the formation of isomeric products. youtube.com

Preparation of Structurally Related Analogs for Methodological Exploration

The derivatization reactions described above provide pathways to a multitude of structurally related analogs of this compound. These analogs are valuable for exploring structure-activity relationships in various chemical and biological contexts. For instance, oxidation of the benzylic alcohol to the aldehyde or carboxylic acid introduces new functionalities for further reactions, such as reductive amination or amide bond formation, respectively.

Esterification and etherification of the alcohol moiety allow for the systematic variation of lipophilicity and steric bulk. Cross-coupling reactions at the aryl bromide position are particularly powerful for creating libraries of analogs with diverse substituents, enabling a broad exploration of the chemical space around the core scaffold. The synthesis of analogs where the bromo substituent is replaced by various aryl, vinyl, or alkynyl groups can significantly alter the electronic and conformational properties of the molecule.

Table 4: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Bromo-2-butoxy-5-methylbenzaldehyde |

| 3-Bromo-2-butoxy-5-methylbenzoic acid |

| Acetic anhydride |

| Benzoyl chloride |

| (2-Butoxy-5-methyl-[1,1'-biphenyl]-3-yl)methanol |

| (2-Butoxy-5-methyl-3-styrylphenyl)methanol |

| (2-Butoxy-3-(phenylethynyl)-5-methylphenyl)methanol |

| Lithium aluminum hydride |

| Methyl iodide |

| Phenylacetylene |

| Phenylboronic acid |

| Potassium permanganate |

| Pyridinium chlorochromate |

| Sodium borohydride |

| Sodium hydride |

| Styrene |

| Sulfuric acid |

Diversity-Oriented Synthesis Approaches

Diversity-oriented synthesis (DOS) is a strategy aimed at the efficient generation of structurally diverse small molecules for high-throughput screening and drug discovery. nih.govcam.ac.uk this compound, with its multiple functional groups, is a promising starting material for DOS campaigns. The distinct reactivity of the hydroxymethyl and bromo groups allows for orthogonal chemical transformations, where each site can be modified independently without interfering with the other.

One potential DOS approach involves a "build-and-couple" strategy. In the "build" phase, the hydroxymethyl group can be derivatized to introduce a variety of functional groups. For example, esterification or etherification with a library of carboxylic acids or alcohols can generate a collection of esters or ethers. In the "couple" phase, the bromo substituent can be utilized in various cross-coupling reactions to introduce another layer of diversity. This two-dimensional approach can rapidly generate a large library of compounds from a single starting material.

Another DOS strategy could involve intramolecular reactions to create new ring systems. For example, if the hydroxymethyl group is first converted to a leaving group and then reacted with a nucleophile that is introduced via a cross-coupling reaction at the bromo position, a cyclization reaction could occur, leading to the formation of a new heterocyclic or carbocyclic ring fused to the benzene ring. The specific nature of the resulting scaffold would depend on the length and nature of the linker between the nucleophile and the original aromatic core.

Table 1: Potential Diversity-Oriented Synthesis Strategies

| Strategy | Description | Key Reactions | Potential Outcomes |

| Build-and-Couple | Sequential derivatization of the hydroxymethyl group followed by cross-coupling at the bromo position. | Esterification, Etherification, Suzuki Coupling, Sonogashira Coupling | Large library of disubstituted phenyl derivatives with diverse side chains. |

| Intramolecular Cyclization | Introduction of a tethered nucleophile via cross-coupling, followed by intramolecular reaction with a derivatized hydroxymethyl group. | Cross-coupling, Nucleophilic Substitution | Formation of novel fused ring systems. |

| Functional Group Interconversion and Elaboration | Conversion of the existing functional groups into new ones, followed by further derivatization. | Oxidation, Reduction, Halogenation | Access to a wider range of chemical space with different functional group arrays. |

Scaffold Modification Strategies based on this compound

Scaffold modification is a crucial aspect of medicinal chemistry, where a known active scaffold is systematically modified to improve its pharmacological properties. This compound can serve as a key intermediate for the synthesis of analogs of biologically active compounds containing a substituted phenylmethanol core.

The bromo group is a particularly useful handle for scaffold modification. Through palladium-catalyzed cross-coupling reactions, a wide variety of substituents can be introduced at this position. For example, coupling with boronic acids (Suzuki reaction) can introduce aryl or heteroaryl groups, which can explore new binding interactions with a biological target. organic-chemistry.org Similarly, coupling with terminal alkynes (Sonogashira reaction) can introduce linear, rigid linkers, which can be further functionalized.

The hydroxymethyl group also offers numerous possibilities for scaffold modification. It can be oxidized to an aldehyde, which can then participate in reactions such as reductive amination to introduce a variety of amine-containing side chains. Alternatively, the alcohol can be converted into an ether with various alkyl or aryl groups to probe the effect of steric bulk and lipophilicity on biological activity. reddit.com

Furthermore, the combination of modifications at both the bromo and hydroxymethyl positions allows for a fine-tuning of the molecule's properties. For instance, a Suzuki coupling at the bromo position could introduce a key pharmacophoric element, while modification of the hydroxymethyl group could be used to modulate solubility and pharmacokinetic parameters.

Table 2: Scaffold Modification Reactions

| Reaction Type | Functional Group | Reagents and Conditions | Resulting Structure |

| Suzuki Coupling | Bromo | Arylboronic acid, Pd catalyst, base | Biaryl derivative |

| Sonogashira Coupling | Bromo | Terminal alkyne, Pd/Cu catalyst, base | Alkynyl-substituted derivative |

| Buchwald-Hartwig Amination | Bromo | Amine, Pd catalyst, base | N-Aryl derivative |

| Oxidation | Hydroxymethyl | PCC, DMP, or other mild oxidizing agents | Aldehyde derivative |

| Etherification | Hydroxymethyl | Alkyl halide, base (e.g., NaH) | Ether derivative |

| Esterification | Hydroxymethyl | Carboxylic acid, acid catalyst or coupling agent | Ester derivative |

Advanced Analytical Method Development for Purity and Identity Assessment of 3 Bromo 2 Butoxy 5 Methylphenyl Methanol

Chromatographic Separation Techniques (e.g., HPLC, GC, SFC)

Chromatographic techniques are fundamental for separating the target compound from impurities and by-products. biomedres.us High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are particularly well-suited for the analysis of substituted aromatic compounds. helixchrom.comyoutube.com

For a compound with the structure of (3-Bromo-2-butoxy-5-methylphenyl)methanol, which possesses both a polar alcohol group and a nonpolar butoxy group, along with a brominated aromatic ring, reversed-phase HPLC would be a primary choice. A C18 or C8 column would likely provide good separation. jpionline.org The mobile phase would typically consist of a mixture of water or buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comsielc.com Gradient elution may be necessary to resolve all components in a complex mixture containing the target compound and its impurities. jpionline.org

Gas chromatography is another powerful tool, especially given the volatility of many aromatic compounds. oup.com However, the presence of the polar alcohol group in this compound might lead to peak tailing and potential thermal degradation in the GC inlet. libretexts.orgresearchgate.net To address this, derivatization is often employed. libretexts.orgsigmaaldrich.com

Supercritical Fluid Chromatography (SFC) presents a viable alternative, combining some of the advantages of both GC and HPLC, and is increasingly used for the analysis and purification of pharmaceutical compounds and intermediates. ajprd.com

A summary of potential starting conditions for HPLC and GC methods is presented below.

| Parameter | HPLC Method | GC Method |

| Column | Reversed-phase C18 or C8, 250 mm x 4.6 mm, 5 µm | Capillary column (e.g., HP-5MS), 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Mobile Phase/Carrier Gas | Acetonitrile/Water or Methanol/Water gradient | Helium |

| Detector | UV-Vis (DAD/PDA) | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Temperature | Ambient or controlled (e.g., 25-40 °C) | Temperature programmed (e.g., 100 °C to 280 °C) |

| Flow Rate | 1.0 - 2.0 mL/min | 1 - 2 mL/min |

| Injection Volume | 5 - 20 µL | 1 µL (split or splitless) |

Method Validation for Impurity Profiling

A crucial step in the development of analytical methods for pharmaceutical substances and intermediates is method validation, which ensures the reliability of the analytical data. ijprajournal.comchromatographyonline.com For impurity profiling of this compound, the developed chromatographic method would need to be validated according to guidelines from the International Council for Harmonisation (ICH). ajprd.comnih.gov

Key validation parameters include:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. researchgate.net

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. researchgate.net

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability and intermediate precision. researchgate.net

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with acceptable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. jpionline.org

Hyphenated Analytical Techniques (e.g., LC-MS/MS, GC-MS, LC-NMR)

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are indispensable for the definitive identification and trace-level quantification of compounds in complex mixtures. numberanalytics.comchemijournal.comslideshare.net

For the analysis of this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most powerful and commonly employed hyphenated techniques. nih.govijpsjournal.com LC-MS is particularly advantageous as it can often analyze the compound directly without the need for derivatization. shimadzu.com

Methodological Approaches for Trace Analysis

The detection and quantification of trace-level impurities are critical for ensuring the safety and efficacy of pharmaceutical products. rroij.com Both LC-MS/MS and GC-MS offer exceptional sensitivity for trace analysis. sepscience.com

LC-MS/MS for Trace Analysis:

Multiple Reaction Monitoring (MRM): This is a highly sensitive and selective technique performed on a triple quadrupole mass spectrometer. For this compound, a specific precursor ion (the molecular ion or a protonated/adducted molecule) would be selected in the first quadrupole, fragmented in the collision cell, and a specific product ion would be monitored in the third quadrupole. This provides a very low signal-to-noise ratio, enabling detection at very low concentrations. sepscience.com

High-Resolution Mass Spectrometry (HRMS): Instruments like Time-of-Flight (TOF) or Orbitrap mass spectrometers can measure the mass-to-charge ratio with very high accuracy, allowing for the differentiation of the target analyte from background interferences with similar nominal masses.

GC-MS for Trace Analysis:

Selected Ion Monitoring (SIM): In this mode, the mass spectrometer is set to detect only a few specific ions corresponding to the analyte of interest, rather than scanning the entire mass range. tdi-bi.com This significantly increases the dwell time on the selected ions, enhancing sensitivity. For this compound, characteristic ions from its fragmentation pattern would be chosen.

Negative Chemical Ionization (NCI): For halogenated compounds like the one , NCI can provide very high sensitivity. acs.orgacs.orgosti.gov The presence of the bromine atom makes it a good candidate for this ionization technique, which often results in the selective and sensitive detection of halogenated species. osti.gov

Structural Elucidation in Complex Mixtures

When unknown impurities are detected during analysis, their structural elucidation is necessary. ijprajournal.com Hyphenated techniques are the primary tools for this purpose. nih.gov

GC-MS: The fragmentation patterns generated by electron ionization (EI) in GC-MS provide a molecular fingerprint that can be compared against spectral libraries for identification. ste-mart.com For novel compounds, the fragmentation pattern can be interpreted to deduce the structure.

LC-MS/MS: Tandem mass spectrometry (MS/MS) experiments can be performed to fragment the molecular ion of an unknown impurity. nih.gov The resulting product ions provide valuable structural information. High-resolution MS (HRMS) is crucial for determining the elemental composition of both the parent and fragment ions, which greatly aids in structure elucidation. nih.gov

LC-NMR: In cases where MS data is insufficient for unambiguous structure determination, coupling liquid chromatography with Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed structural information, including the connectivity of atoms and stereochemistry. nih.govijpsjournal.com

GC-FTIR/MS: The combination of gas chromatography with both Fourier-transform infrared spectroscopy and mass spectrometry can provide complementary information for confident compound identification, with IR spectroscopy being particularly useful for differentiating isomers. nih.gov

Derivatization Strategies for Enhanced Analytical Detection

Derivatization is a chemical modification of the analyte to produce a new compound with properties that are more suitable for a given analytical technique. researchgate.netresearch-solution.com For this compound, derivatization can be employed to improve its chromatographic behavior and enhance its detectability. libretexts.org

The primary target for derivatization in this molecule is the hydroxyl group of the methanol moiety and the phenolic hydroxyl group if the butoxy group were a hydroxyl instead. sigmaaldrich.comnih.gov

For Gas Chromatography (GC):

Silylation: This is one of the most common derivatization techniques for compounds containing active hydrogens, such as alcohols. libretexts.org Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be used to replace the active hydrogen of the hydroxyl group with a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com This increases the volatility and thermal stability of the analyte, and reduces its polarity, leading to improved peak shape and resolution in GC. researchgate.net Phenyldimethylchlorosilane (PhDMClS) is another silylating agent that can be used. nih.gov

Acylation: This involves the reaction of the hydroxyl group with an acylating agent, such as a perfluorinated anhydride (B1165640) (e.g., trifluoroacetic anhydride). This not only improves volatility but also introduces fluorinated groups, which can significantly enhance the sensitivity when using an electron capture detector (ECD). libretexts.org

Alkylation: This process can also be used to modify the hydroxyl group. research-solution.com

For High-Performance Liquid Chromatography (HPLC):